Nooglutil

AMPA Receptor Radioligand Binding Nootropic

Research on AMPA receptor-mediated plasticity often faces variability due to non-specific tool compounds. Nooglutil directly addresses this with a 12.5-fold higher AMPA affinity than Noopept and a 66% infarct volume reduction in ischemia models. Key differentiators: - Target Engagement: Direct, high-affinity AMPA positive modulation. - Quantifiable Efficacy: Restores 5-HT2A receptor density 5-fold more than Piracetam. - Supply Chain: Available from BenchChem with confirmed stock and global shipping.

Molecular Formula C11H12N2O6
Molecular Weight 268.22 g/mol
CAS No. 112193-35-8
Cat. No. B1679844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNooglutil
CAS112193-35-8
SynonymsN-(5-hydroxynicotinyl)glutamic acid
N-5-(hydroxynicotinoyl)-L-glutamic acid
nooglutil
nooglutil, (DL)-isomer
nooglutyl
ONK 10
ONK-10
Molecular FormulaC11H12N2O6
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1O)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C11H12N2O6/c14-7-3-6(4-12-5-7)10(17)13-8(11(18)19)1-2-9(15)16/h3-5,8,14H,1-2H2,(H,13,17)(H,15,16)(H,18,19)/t8-/m0/s1
InChIKeyXFZGYOJFPGPYCS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nooglutil Procurement & Selectivity Overview


Nooglutil (Nooglutyl, ONK-10; CAS 112193-35-8) is an L-glutamic acid derivative and nootropic agent studied at the Research Institute of Pharmacology, Russian Academy of Medical Sciences, primarily for cognitive disorders and amnesia [1]. It is characterized as a positive modulator of AMPA-type glutamate receptors, distinguishing it from the prototypical racetam class of cognitive enhancers [2]. This evidence guide focuses on quantifiable performance differentiators of Nooglutil against its closest structural and functional analogs, Noopept (GVS-111) and Piracetam, to inform scientific selection and procurement decisions.

Nooglutil: Generic Substitution Variability


Substituting Nooglutil with another nootropic agent like Piracetam or Noopept without rigorous data verification risks introducing significant experimental variability and null results. Studies demonstrate that these compounds, despite a shared broad categorization as 'nootropics', exhibit fundamental differences in their primary molecular targets, downstream neurochemical effects, and behavioral outcomes [1][2]. For instance, Nooglutil demonstrates a high-affinity, direct interaction with AMPA receptors, a property not shared by Piracetam, which shows no affinity for this target in radioligand binding assays [1]. Such mechanistic divergence renders direct functional interchangeability invalid without specific, quantitative comparative data.

Nooglutil Binding & Behavioral Comparison


AMPA Receptor Affinity vs. Noopept

In a direct head-to-head comparison, Nooglutil exhibits significantly higher affinity for AMPA receptors than the dipeptide analog Noopept. Nooglutil competes with the selective AMPA receptor agonist [G-3H]Ro 48-8587 with an IC50 of 6.4 ± 0.2 µM, while Noopept's competition is over an order of magnitude lower, with an IC50 of 80 ± 5.6 µM [1].

AMPA Receptor Radioligand Binding Nootropic Glutamatergic System

Functional Divergence at AMPA Receptors vs. Piracetam

Unlike Piracetam, Nooglutil demonstrates a specific and quantifiable interaction with AMPA receptors. In a comparative study, Nooglutil exhibited pharmacologically significant competition with a selective AMPA receptor agonist (IC50 = 6.4 ± 0.2 µM). In contrast, Piracetam, across a broad range of concentrations (10⁻⁴ to 10⁻¹⁰ M), did not affect the binding of ligands to AMPA, NMDA, or mGlu receptors (IC50 > 100 µM) [1].

AMPA Receptor Nootropic Piracetam Radioligand Binding Target Engagement

5-HT2A Receptor Density Restoration vs. Piracetam

In a model of low exploratory behavior efficacy (LEEB) in mice, which is associated with cognitive deficit, a 5-day treatment with Nooglutil (50 mg/kg/day) resulted in a significantly greater increase in striatal 5-HT2A receptor density (Bmax) compared to Piracetam (200 mg/kg/day). Nooglutil increased Bmax to 1145 fmol/mg, while Piracetam increased it to 643 ± 42 fmol/mg, from a baseline of 519 ± 13 fmol/mg [1].

5-HT2A Receptor Nootropic Cognitive Enhancement Piracetam Serotonin

Operant Learning Differentiation vs. Piracetam

A comparative study on operant learning in rats revealed a qualitative difference in behavioral effects between Nooglutil and Piracetam. While both drugs did not affect avoidance response in a shuttle box or T-maze, Nooglutil enhanced both escape and avoidance responses in a Skinner box paradigm, whereas Piracetam improved only the escape response [1].

Operant Learning Behavioral Pharmacology Nootropic Piracetam Cognitive Enhancement

Ischemic Lesion Volume Reduction vs. Mexidol

In a rat model of ischemic stroke (middle cerebral artery occlusion), Nooglutil (10 mg/kg) demonstrated superior neuroprotective efficacy compared to the reference antioxidant Mexidol (100 mg/kg). Treatment with Nooglutil restricted the cerebral ischemic lesion zone to 7.6 ± 2.28% of the ipsilateral hemisphere volume, a significant improvement over Mexidol, which limited the lesion to 9.55 ± 1.9%, and the vehicle control, which showed a lesion of 22.51 ± 3.0% [1].

Ischemic Stroke Neuroprotection Infarct Volume Middle Cerebral Artery Occlusion Mexidol

Nooglutil Best-Fit Applications


AMPA Receptor Plasticity & Cognition

Nooglutil is the superior choice for in vitro and in vivo studies focused on AMPA receptor-mediated mechanisms of synaptic plasticity, long-term potentiation (LTP), and associated cognitive processes. Its 12.5-fold higher affinity for AMPA receptors compared to Noopept, and its complete lack of overlap with Piracetam on this target, positions it as a specific and potent tool compound for dissecting this signaling pathway [1][2].

Ischemic Stroke Neuroprotection

For research programs investigating neuroprotective strategies against ischemic brain damage, Nooglutil offers quantifiable advantages. Data from a head-to-head study shows it reduces infarct volume by 66% from control, outperforming the comparator Mexidol (58% reduction). This makes Nooglutil a well-validated and more potent reference compound for evaluating new interventions in models of cerebral ischemia [1].

Serotonergic Modulation in Cognitive Deficit

Nooglutil is a rational procurement choice for studies exploring the link between the serotonergic system and cognitive function, particularly in models of cognitive deficit. Its demonstrated ability to robustly restore 5-HT2A receptor density (a 5-fold greater effect than Piracetam in a deficit model) provides a clear and quantifiable endpoint for investigating functional recovery mechanisms [1].

Operant Learning and Memory Studies

Nooglutil should be prioritized for behavioral studies requiring a tool that enhances both escape and avoidance responses in operant conditioning tasks. Its broader behavioral profile, which distinguishes it from Piracetam's more limited effect on escape response only, makes it a valuable and specific tool for investigating the neurochemical basis of more complex learned behaviors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nooglutil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.